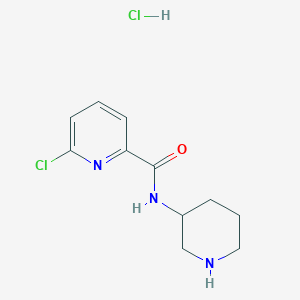

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride

CAS No.: 1645494-89-8

Cat. No.: VC7679117

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1645494-89-8 |

|---|---|

| Molecular Formula | C11H15Cl2N3O |

| Molecular Weight | 276.16 |

| IUPAC Name | 6-chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H |

| Standard InChI Key | TUTXVOZFVAAZCI-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, 6-chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride, delineates its core structure:

-

A pyridine ring substituted at position 2 with a carboxamide group and at position 6 with a chlorine atom.

-

The carboxamide nitrogen is bonded to the piperidin-3-yl moiety, a six-membered saturated ring with one nitrogen atom.

-

The hydrochloride salt form enhances solubility and stability, a common modification for bioactive molecules .

Molecular Formula and Weight

-

Molecular formula: (base + hydrochloride).

-

Molecular weight: Calculated as 302.19 g/mol (base: 265.73 g/mol; HCl: 36.46 g/mol).

Key Structural Analogues

While direct data on this compound are scarce, structurally related pyridine-carboxamide derivatives exhibit documented bioactivity:

-

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide (PubChem CID 11402081): Shares a chloro-pyridine backbone but differs in the carboxamide substituent (pyrazine vs. piperidine) .

-

6-Chloro-N-(pyridin-2-yl)pyridine-3-carboxamide (CAS 848187-27-9): Demonstrates the impact of carboxamide positioning on biological activity .

Synthesis and Physicochemical Properties

Synthetic Pathways

Though no explicit synthesis route for this compound is published, analogous pyridine-carboxamide derivatives are typically synthesized via:

-

Nucleophilic acyl substitution: Reaction of 6-chloropyridine-2-carbonyl chloride with piperidin-3-amine.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride form .

Solubility and Stability

-

The hydrochloride salt likely improves aqueous solubility compared to the free base, a critical factor for bioavailability.

-

Stability under physiological conditions (pH 7.4) would depend on the susceptibility of the amide bond to hydrolysis, a common degradation pathway for carboxamides .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume